Thermal Stability: Boiling Point vs. Diethynyl Analog
The thermal stability of 2-Ethynyl-9H-fluoren-9-one, as indicated by its predicted boiling point, is 386.5 ± 21.0 °C [1]. This is lower than that of the more conjugated 2,7-(diethynyl)fluoren-9-one analog, which has a predicted boiling point of 438.5 ± 38.0 °C [2]. This difference in volatility is critical for applications involving thermal evaporation, such as OLED fabrication, where a lower boiling point can enable more energy-efficient processing.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 386.5 ± 21.0 °C at 760 mmHg |
| Comparator Or Baseline | 2,7-(diethynyl)fluoren-9-one (CAS 210424-38-7) |
| Quantified Difference | 52.0 °C lower (median value difference) |
| Conditions | Predicted values using ACD/Labs Percepta Platform |
Why This Matters
A lower boiling point can be a decisive factor in selecting a material for vacuum thermal evaporation processes, impacting manufacturing costs and device stability.
- [1] ChemSpider. 2-Ethynyl-9H-fluoren-9-one. Available at: http://legacy.chemspider.com/Chemical-Structure.922168-04-5.html (Accessed: 17 April 2026). View Source
- [2] MolAid. 2,7-(diethynyl)fluoren-9-one | 210424-38-7. Available at: https://www.molaid.com/MS_17536495 (Accessed: 17 April 2026). View Source
